4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one
CAS No.: 1326902-35-5
Cat. No.: VC4935013
Molecular Formula: C24H16ClN3O2
Molecular Weight: 413.86
* For research use only. Not for human or veterinary use.
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one - 1326902-35-5](/images/structure/VC4935013.png)
Specification
CAS No. | 1326902-35-5 |
---|---|
Molecular Formula | C24H16ClN3O2 |
Molecular Weight | 413.86 |
IUPAC Name | 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one |
Standard InChI | InChI=1S/C24H16ClN3O2/c1-15-6-12-18(13-7-15)28-14-21(19-4-2-3-5-20(19)24(28)29)23-26-22(27-30-23)16-8-10-17(25)11-9-16/h2-14H,1H3 |
Standard InChI Key | PXSKHZILCSXYKJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Introduction
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that incorporates several functional groups, including an oxadiazole ring, a chlorophenyl group, a methylphenyl group, and an isoquinolinone backbone. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural uniqueness.
Synthesis and Preparation
The synthesis of such a compound typically involves multi-step reactions, including the formation of the oxadiazole ring and the attachment of the chlorophenyl and methylphenyl groups to the isoquinolinone backbone. Common methods might involve condensation reactions and coupling reactions, but specific synthesis protocols for this exact compound are not detailed in the available literature.
Biological Activity
While specific biological activity data for 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one are not available, compounds with similar structures often exhibit potential as anticancer agents, enzyme inhibitors, or other pharmacologically active molecules. The presence of the oxadiazole ring, known for its bioactivity, suggests potential applications in drug discovery.
Research Findings and Applications
Given the lack of specific research findings on this compound, it is essential to consider related compounds for insights into potential applications:
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Anticancer Activity: Compounds with oxadiazole rings have shown promise in anticancer research, as seen in other studies involving similar structures .
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Enzyme Inhibition: The structural components of this compound could also lend themselves to enzyme inhibition, similar to coumarin-based compounds used as acetylcholinesterase inhibitors .
Data Table: Related Compounds
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine | C14H15ClN6O | 318.76 | Not specified |
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Not specified | Not specified | Anticancer activity |
4-(Benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin | Not specified | Not specified | Acetylcholinesterase inhibition |
Future Research Directions
Future studies should focus on synthesizing 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one and evaluating its biological activities, such as anticancer properties or enzyme inhibition capabilities. This could involve in vitro assays and in silico modeling to predict its potential therapeutic applications.
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